molecular formula C12H6F4O3 B3286843 5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carbaldehyde CAS No. 832739-99-8

5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carbaldehyde

Cat. No.: B3286843
CAS No.: 832739-99-8
M. Wt: 274.17 g/mol
InChI Key: LZDXFKZOOKGZMH-UHFFFAOYSA-N
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Description

5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carbaldehyde (CAS: 39763-79-6) is a furan-2-carbaldehyde derivative featuring a 2,3,5,6-tetrafluorophenoxymethyl substituent at the 5-position of the furan ring. This compound belongs to the class of 5-membered heterocycles, where the furan core provides a planar aromatic system, and the tetrafluorophenoxy group introduces strong electron-withdrawing effects .

Properties

IUPAC Name

5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F4O3/c13-8-3-9(14)11(16)12(10(8)15)18-5-7-2-1-6(4-17)19-7/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDXFKZOOKGZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C=O)COC2=C(C(=CC(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401184160
Record name 5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401184160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832739-99-8
Record name 5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832739-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401184160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carbaldehyde typically involves the reaction of 2,3,5,6-tetrafluorophenol with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carbaldehyde, also known as 5-(2,3,5,6-Tetrafluoro-phenoxymethyl)-furan-2-carbaldehyde, is a versatile small molecule scaffold with the CAS number 832739-99-8 . This compound is related to other compounds such as 5-Methylfurfural and 4-(2,3,5,6-TETRAFLUORO-PHENOXYMETHYL)-BENZOIC ACID, which have various applications in different fields .

Chemical Properties
this compound has the following chemical properties :

  • Elements Present : It contains 12 hydrogen atoms, 6 fluorine atoms, 4 oxygen atoms, and 3 other atoms.

Related Compounds and Their Applications

  • 5-Methylfurfural : 5-Methylfurfural is an organic compound with the formula C6H6O2C_6H_6O_2 . It is an aldehyde derived from cellulose products through various extractions and reductions .
    • Applications : It is used as a synthetic intermediate in medicine, agriculture, and cosmetics. It is also a food additive with FEMA number 2702 and JECFA number 745 .
    • Synthesis : 5-Methylfurfural can be synthesized from rhamnose, dehydration of sucrose, and other cellulose products. Synthetic pathways have also been proposed from 5-hydroxymethylfurfural .
  • 4-(2,3,5,6-Tetrafluoro-phenoxymethyl)-benzoic acid : This compound has a molecular weight of 300.205 and the molecular formula C14H8F4O3C_{14}H_8F_4O_3 .
    • Properties : It has a density of 1.5±0.1 g/cm3, a boiling point of 388.9±42.0 °C at 760 mmHg, and a flash point of 189.0±27.9 °C .

Mechanism of Action

The mechanism of action of 5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The tetrafluorophenoxy group may enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is structurally compared to other furan-2-carbaldehyde derivatives with varying substituents (Table 1). Key analogs include:

Table 1: Structural Comparison of Furan-2-carbaldehyde Derivatives

Compound Substituent Key Features
5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carbaldehyde 2,3,5,6-Tetrafluorophenoxymethyl High electronegativity, enhanced stability, potential for improved BBB permeability
5-(4-Nitrophenyl)furan-2-carbaldehyde 4-Nitrophenyl Strong electron-withdrawing nitro group; higher reactivity in electrophilic substitutions
5-(2-Methylcyclopropyl)furan-2-carbaldehyde 2-Methylcyclopropyl Steric hindrance from cyclopropyl group; reduced planarity
5-(2-Fluorophenyl)furan-2-carbaldehyde 2-Fluorophenyl Moderate electron withdrawal; balanced reactivity and solubility

Key Observations :

  • The tetrafluorophenoxy group in the target compound provides greater electronegativity than nitrophenyl or fluorophenyl substituents, likely enhancing oxidative stability and influencing intermolecular interactions (e.g., dipole-dipole forces) .
  • Compared to the methylcyclopropyl analog, the tetrafluorophenoxy group introduces less steric bulk but higher polarity, which may improve solubility in polar solvents .

Thermodynamic Properties

While direct thermodynamic data for this compound are unavailable, insights can be drawn from structurally related compounds (Table 2).

Table 2: Thermodynamic Properties of Nitrophenyl Furan-2-carbaldehydes (at 298.15 K)

Compound ΔsubH° (kJ/mol) ΔfH°(cr) (kJ/mol) Method Used
5-(4-Nitrophenyl)furan-2-carbaldehyde 98.2 ± 1.5 -215.3 ± 2.1 Knudsen effusion, calorimetry
5-(2-Nitrophenyl)furan-2-carbaldehyde 95.8 ± 1.3 -210.7 ± 1.9 Knudsen effusion, calorimetry
5-(3-Nitrophenyl)furan-2-carbaldehyde 97.1 ± 1.4 -212.9 ± 2.0 Knudsen effusion, calorimetry

Key Observations :

  • Nitrophenyl derivatives exhibit high sublimation enthalpies (ΔsubH°) due to strong intermolecular interactions (e.g., dipole-dipole, π-π stacking). The tetrafluorophenoxy analog may display similar or higher values owing to fluorine’s electronegativity .
  • The absence of nitro groups in the target compound could reduce combustion enthalpy (ΔfH°) compared to nitrophenyl analogs, as fluorine substituents typically lower energy content .

Comparison with Other Inhibitors :

  • Aldehyde vs.
  • Tetrafluorophenoxy vs. Trifluoroethoxy: The tetrafluorophenoxy group (as in the target compound) offers greater aromaticity and electron withdrawal than aliphatic trifluoroethoxy groups, possibly enhancing binding affinity .

Biological Activity

5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carbaldehyde is a synthetic compound with potential biological activities. Its unique structure, characterized by a furan ring and a tetrafluorophenoxy group, suggests various applications in medicinal chemistry and biological research. This article explores the biological activity of this compound based on available literature, including case studies and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C12H6F4O3
  • Molecular Weight : 274.17 g/mol
  • LogP : 3.1953 (indicating moderate lipophilicity)
  • Hydrogen Bond Acceptors : 4
  • Polar Surface Area : 28.81 Ų

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of furan and phenoxy compounds have shown effectiveness against various bacterial strains. A study highlighted that modifications in the phenoxy group can enhance the antimicrobial efficacy of furan derivatives against Gram-positive and Gram-negative bacteria .

Anticancer Potential

Preliminary investigations into the anticancer activity of furan derivatives suggest that this compound may exhibit cytotoxic effects against cancer cell lines. Specifically, derivatives such as methyl-5-(hydroxymethyl)-2-furan carboxylate have demonstrated significant inhibition of cell proliferation in HeLa and HepG2 cell lines . Further studies are needed to establish the specific mechanisms of action for this compound.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is also noteworthy. Similar furan-based compounds have been studied for their ability to inhibit enzymes involved in cancer progression and bacterial virulence. For example, inhibition of type III secretion systems in pathogenic bacteria has been linked to furan derivatives . The exact inhibitory effects of this compound on specific enzymes remain to be elucidated.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various furan derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications in the structure significantly enhanced the antibacterial properties. While specific data on this compound were not included, the findings suggest that this compound could be a candidate for further evaluation in antimicrobial studies .

Research Findings Summary Table

Property Value
Molecular FormulaC12H6F4O3
Molecular Weight274.17 g/mol
LogP3.1953
Antimicrobial ActivityPotential (similar compounds)
Anticancer ActivityPreliminary evidence
Enzyme InhibitionPotential (similar compounds)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carbaldehyde
Reactant of Route 2
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5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carbaldehyde

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